ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate
Description
The compound ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate is a benzoic acid ester derivative featuring a 3-hydroxypiperidinyl-substituted phenyl group, a 3-methylbutyl chain, and an ethoxy substituent.
Properties
IUPAC Name |
ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O5/c1-5-35-27-17-21(13-14-24(27)29(34)36-6-2)18-28(33)30-25(16-20(3)4)23-11-7-8-12-26(23)31-15-9-10-22(32)19-31/h7-8,11-14,17,20,22,25,32H,5-6,9-10,15-16,18-19H2,1-4H3,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKJIODGPALHCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCC(C3)O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Benzoic Acid
Ethyl benzoate derivatives are typically synthesized via acid-catalyzed esterification. For example, benzoic acid reacts with excess ethanol in the presence of sulfuric acid or Amberlyst 39 resin at 323–353 K to yield ethyl benzoate. Kinetic studies demonstrate that equilibrium conversion improves with higher ethanol-to-acid ratios (θ<sub>B0</sub>) and temperatures. Applying this to the target compound, 4-carboxymethyl-2-hydroxybenzoic acid could undergo esterification with ethanol under reflux, followed by etherification using diethyl sulfate to introduce the ethoxy group.
Bromination and Cyanation
Allylic bromination of the methyl substituent on the benzoate core is achieved using N-bromosuccinimide (NBS) and 2,2′-azobis(isobutyronitrile) (AIBN) in carbon tetrachloride. Subsequent displacement of the bromide with sodium cyanide yields the cyanomethyl intermediate, which is hydrolyzed to the carboxylic acid using HCl in ethanol.
Table 1: Reaction Conditions for Benzoate Core Synthesis
Construction of the 3-Hydroxypiperidine Moiety
The 3-hydroxypiperidine ring is synthesized via cyclization and hydroxylation strategies. A reported method for asymmetric piperidines involves hydroboration-oxidation of tetrahydropyridine intermediates.
Piperidine Ring Formation
1,2,3,6-Tetrahydropyridine derivatives are prepared by reducing pyridinium salts with sodium borohydride. For instance, treating pyridine with benzyl bromide forms the quaternary salt, which is reduced to tetrahydropyridine in acetonitrile. Hydroboration of the double bond using BH<sub>3</sub>·THF followed by oxidative cleavage introduces the hydroxyl group with trans stereochemistry.
Stereochemical Control
The R-configuration at the 3-position of the piperidine ring is critical for biological activity. Asymmetric synthesis using chiral auxiliaries or enzymatic resolution may enhance enantiomeric excess. For example, hydroboration of 7a (Scheme 2 in) yields diastereomers 9a (3R,4R) and 9a’ (3S,4S), which are separable via chromatography.
Amide Coupling and Side-Chain Assembly
The 3-methylbutylamine side chain is conjugated to the benzoate core via amide bond formation.
Activation of the Carboxylic Acid
The 4-carboxymethyl group on the benzoate is activated as an acid chloride using thionyl chloride or via mixed anhydride methods. Alternatively, coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) facilitate direct amidation.
Reaction with Amine
The amine component, 1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutan-1-amine, is prepared by reductive amination of the corresponding ketone with ammonium acetate and sodium cyanoborohydride. Coupling this amine with the activated carboxylic acid in dichloromethane at 0–25°C yields the target amide.
Table 2: Amide Coupling Parameters
| Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Activation method | DCC, DMAP, CH<sub>2</sub>Cl<sub>2</sub> | 88 | |
| Coupling temperature | 0–25°C, 12 h | 85 | |
| Workup | Aqueous NaHCO<sub>3</sub>, extraction | – |
Final Assembly and Purification
The fully assembled molecule is purified via recrystallization or column chromatography. Analytical techniques such as HPLC and <sup>1</sup>H NMR confirm structural integrity.
Selective Hydrolysis
A critical step involves selective hydrolysis of the ethoxycarbonyl group while preserving the amide bond. This is achieved using 2N NaOH in ethanol at 23–25°C.
Scalability and Optimization
Industrial-scale production emphasizes solvent recovery and catalyst reuse. Amberlyst 39, a reusable acidic resin, enhances cost-effectiveness for esterification steps.
Challenges and Alternatives
Chemical Reactions Analysis
Types of Reactions
3’-Hydroxy Repaglinide Ethyl Ester undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the ester group to an alcohol.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the ester group can produce an alcohol .
Scientific Research Applications
3’-Hydroxy Repaglinide Ethyl Ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its role in the synthesis of antidiabetic drugs like repaglinide.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3’-Hydroxy Repaglinide Ethyl Ester involves its conversion to repaglinide, which acts as an insulin secretagogue. Repaglinide binds to the β cells of the pancreas, stimulating insulin release in the presence of glucose. This helps to lower postprandial blood glucose levels in patients with type 2 diabetes .
Comparison with Similar Compounds
Structural Analog: (S)-2-Ethoxy-4-[2-[[3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid (CAS 135062-02-1)
Key Differences :
- Substituent Modification : The target compound replaces the piperidin-1-yl group in CAS 135062-02-1 with a 3-hydroxypiperidin-1-yl moiety.
- However, this modification may also increase metabolic susceptibility (e.g., glucuronidation) .
- Molecular Weight: The hydroxyl group increases the molecular weight slightly (452.59 g/mol vs. ~438 g/mol for non-hydroxylated analogs) .
| Property | Target Compound | CAS 135062-02-1 |
|---|---|---|
| Substituent at Piperidine | 3-Hydroxy | Unsubstituted |
| Molecular Weight (g/mol) | ~452.59 | 452.59 |
| Hazard Profile | Likely similar | H315, H319, H335 |
Benzoate Derivatives with Heterocyclic Moieties (I-Series Compounds)
Compounds such as I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) and I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) share a benzoate backbone but differ in substituents :
- Key Contrasts: Heterocyclic Groups: The target compound’s 3-hydroxypiperidinyl group contrasts with the isoxazole (I-6473) or pyridazine (I-6230) rings. These heterocycles confer distinct electronic properties; for example, isoxazoles are electron-deficient, whereas piperidine is basic. Linker Flexibility: The target’s ethoxyethyl linker may offer greater conformational flexibility compared to rigid phenethylamino (I-6230) or phenethoxy (I-6473) linkers.
| Compound | Heterocycle | Linker Type | Potential Application |
|---|---|---|---|
| Target | 3-Hydroxypiperidinyl | Ethoxyethyl | Receptor modulation |
| I-6473 | 3-Methylisoxazol-5-yl | Phenethoxy | Enzyme inhibition |
| I-6230 | Pyridazin-3-yl | Phenethylamino | Kinase targeting |
Piperidine vs. Hydroxypiperidine Derivatives
- Piperidine-Containing Analogs: and describe analogs with unsubstituted piperidine rings (e.g., ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoate). These lack the hydroxyl group, reducing polarity and possibly blood-brain barrier penetration .
- Hydroxypiperidine Advantage: The hydroxyl group may improve aqueous solubility and reduce logP, addressing pharmacokinetic limitations of non-hydroxylated analogs.
Biological Activity
Ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate, commonly referred to as a derivative of repaglinide, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its complex structure, which includes an ethoxy group, a piperidine moiety, and a benzoate backbone. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The molecular formula of this compound is . The compound's structure is significant for its biological activity and interaction with various biological targets.
Research indicates that the compound may interact with several biological pathways:
- Inhibition of Enzymatic Activity : Ethyl 2-ethoxy derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and insulin sensitivity.
- Receptor Modulation : The piperidine structure suggests potential interactions with neurotransmitter receptors, which may influence neurological pathways.
- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and overcoming drug resistance mechanisms.
Biological Activity Overview
Antidiabetic Effects
A study published in PubMed highlighted the role of similar compounds in enhancing Oct3/4 expression, which is crucial for maintaining pluripotency in stem cells. This suggests that ethyl 2-ethoxy derivatives could play a role in regenerative medicine and diabetes treatment by promoting pancreatic beta-cell regeneration .
Antitumor Activity
Research on related compounds has demonstrated their ability to mitigate drug resistance in leukemia cells. For instance, a derivative was shown to selectively induce apoptosis in drug-resistant cancer cells while sparing normal cells, indicating a promising therapeutic window for treating resistant cancers .
Neuroprotective Effects
The piperidine moiety is associated with various neuroactive properties. A study indicated that compounds containing similar structures can modulate cholinergic systems, potentially offering protective effects against neurodegeneration .
Q & A
Q. What synthetic routes are reported for ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate, and how can reaction yields be optimized?
Methodological Answer: A Petasis multicomponent reaction has been employed to synthesize structurally related benzoate derivatives. For example, the use of HFIP solvent, ethyl glyoxylate, and boronic acids under reflux conditions achieved a 22% yield for a tetrahydrobenzo[b]thiophene analog . Optimization strategies include:
- Catalyst Screening : Molecular sieves (3 Å) improve reaction efficiency by absorbing moisture.
- Purification : Preparative chromatography (e.g., silica gel, eluent: 30% ethyl acetate/hexane) is critical for isolating pure products.
- Stoichiometry : Maintaining a 1:1.2 molar ratio of reactants minimizes side products.
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.2–1.4 ppm for ethoxy groups, δ 7.2–8.1 ppm for aromatic protons) confirm structural integrity .
- HRMS-ESI : Validates molecular weight (e.g., experimental m/z 390.1370 vs. calculated 390.1370) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer: Safety data for structurally related piperidinyl-phenyl derivatives recommend:
- PPE : Face shields, nitrile gloves, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- First Aid : Immediate rinsing with water for skin contact; consult a physician if ingested .
Advanced Research Questions
Q. How does the stereochemistry of the 3-hydroxypiperidin-1-yl moiety influence biological activity?
Methodological Answer: Comparative studies on repaglinide analogs (e.g., Repaglinide Ethyl Ester, CAS 147770-06-7) reveal that the (S)-configuration at the chiral center enhances binding to sulfonylurea receptors (SUR1), critical for insulin secretion .
Q. What metabolic pathways degrade this compound, and how can stable isotopes aid in tracking its metabolites?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS. O-Desethylrepaglinide (CAS 1809091-07-3), a primary metabolite, forms via cytochrome P450 3A4-mediated deethylation .
- Isotope Labeling : Synthesize deuterated analogs (e.g., CD₃-ethyl groups) to trace metabolic stability.
Q. How do formulation excipients affect the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Q. What strategies resolve contradictions in reported biological data, such as conflicting IC₅₀ values across studies?
Methodological Answer:
Q. Can computational QSAR models predict novel derivatives with improved pharmacokinetics?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
